molecular formula C8H9N3O2 B6618505 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid CAS No. 1803594-30-0

1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B6618505
CAS No.: 1803594-30-0
M. Wt: 179.18 g/mol
InChI Key: JLVISROBJOAGMU-UHFFFAOYSA-N
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Description

1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is an organic compound with a unique structure that includes a pyrazole ring substituted with a cyanoethyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the reaction of 3-methyl-1H-pyrazole-4-carboxylic acid with 2-bromoacetonitrile under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the pyrazole nitrogen attacks the electrophilic carbon of the bromoacetonitrile, resulting in the formation of the cyanoethyl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The cyanoethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

    Substitution: The carboxylic acid group can participate in esterification or amidation reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Major Products:

    Oxidation: 1-(2-carboxyethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Reduction: 1-(2-aminoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid.

    Substitution: Various esters or amides depending on the reactants used.

Scientific Research Applications

1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic effects.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(2-cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The cyanoethyl group can act as a reactive site for further chemical modifications, enhancing the compound’s versatility.

Comparison with Similar Compounds

    1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at a different position.

    1-(2-Cyanoethyl)-3-ethyl-1H-pyrazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness: 1-(2-Cyanoethyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of specialized chemicals and materials.

Properties

IUPAC Name

1-(2-cyanoethyl)-3-methylpyrazole-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O2/c1-6-7(8(12)13)5-11(10-6)4-2-3-9/h5H,2,4H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVISROBJOAGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C(=O)O)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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